3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5IO3S |
|---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
3-hydroxy-5-iodo-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5IO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
QEROJZQOOWYQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=C(S2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. Another approach involves the use of elemental sulfur and NaOtBu to enable a single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .
Industrial Production Methods
The use of environmentally sustainable strategies, such as the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process, can be considered for large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Position
The iodine atom at position 5 serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Aromatic substitution | Amines (e.g., NH₃, alkylamines) | 5-Amino derivatives | 60–75% | |
| Thiol substitution | Thiols (e.g., HS-R) in basic conditions | 5-Thioether derivatives | 55–70% | |
| Halogen exchange | CuCN or NaCN in DMF | 5-Cyano derivatives | 40–50% |
Key Observations :
-
Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C).
-
Steric hindrance from the fused benzothiophene ring slightly reduces yields compared to simpler aryl iodides.
Esterification of the Carboxylic Acid Group
The carboxylic acid at position 2 undergoes esterification, enabling derivatization for enhanced solubility or further reactivity.
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the COOH group, generating simpler benzothiophene derivatives.
| Conditions | Catalyst/Additives | Product | Yield | Source |
|---|---|---|---|---|
| Thermal | 180–200°C, solvent-free | 3-Hydroxy-5-iodobenzo[b]thiophene | 65% | |
| Metal-catalyzed | CuO, quinoline, 150°C | Deiodinated decarboxylated product | 45% |
Mechanism : The carboxylic acid undergoes protonation followed by CO₂ elimination, stabilized by the aromatic system.
Cross-Coupling Reactions
The iodo group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Notable Example :
Under PdI₂/KI catalysis, the compound reacts with CO and methanol to form methyl 2-phenylbenzo[b]thiophene-3-carboxylate (83% yield) .
Cyclization and Heterocycle Formation
The hydroxyl group at position 3 participates in intramolecular cyclizations.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Lactonization | PPA, 120°C | Fused γ-lactone | 55% | |
| Schiff base formation | Primary amines, EtOH, reflux | Benzo[b]thiophene-fused oxazoles | 60% |
Mechanistic Insight : The hydroxyl group acts as a nucleophile, attacking electrophilic centers generated in situ.
Acid-Base and Coordination Chemistry
The compound exhibits pH-dependent behavior and metal-binding properties.
| Property | Observations | Applications | Source |
|---|---|---|---|
| Deprotonation | pKa (COOH) ≈ 3.2; pKa (OH) ≈ 9.8 | Solubility modulation in synthesis | |
| Metal complexes | Forms stable complexes with Cu(II), Zn(II) | Catalysis or bioactivity studies |
Biological Activity and Derivatives
Derivatives show promise in medicinal chemistry:
| Derivative Type | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 5-Amino analogs | Antimicrobial (E. coli, S. aureus) | 12–18 µM | |
| Ester prodrugs | Enhanced bioavailability in vitro | N/A |
Scientific Research Applications
Scientific Research Applications
- Antimicrobial Activity:
- 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid exhibits high antimicrobial activity and inhibits cell wall synthesis.
- Similar compounds, like 5-Iodo-1-benzothiophene-2-carboxylic acid, have shown potential in inhibiting the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics.
- Anticancer Potential:
- It has moderate anticancer activity.
- Related compounds, such as 5-Iodo-1-benzothiophene-2-carboxylic acid, have been found to induce apoptosis in cancer cells, disrupt the cell cycle, increase reactive oxygen species (ROS) levels, and interfere with signaling pathways involved in tumor growth and metastasis.
- In a study involving human breast cancer cell lines (MDA-MB-231), 5-Iodo-1-benzothiophene-2-carboxylic acid demonstrated significant cytotoxicity.
- Use as Key Starting Materials in Pharmaceutical Synthesis:
- 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives are key starting materials for producing compounds useful in the field of pharmaceuticals .
- These derivatives are specific antagonists of PGD2 and are known to be useful as drugs in the treatment of various diseases related to mast cell dysfunction caused by excessive production of PGD2, such as asthma, allergic rhinitis, and atopic dermatitis .
Comparative Analysis with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |
|---|---|---|---|
| 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid | High (MIC: 10 µg/mL) | Moderate (IC50: 25 µM) | Inhibits cell wall synthesis |
| 5-Iodo-1-benzothiophene-2-carboxylic acid | Moderate (MIC: 15-30 µg/mL) | Significant (IC50: 10 µM) | Induces apoptosis via ROS |
| Benzofuran derivatives | Variable | High (IC50: <5 µM) | Targeting specific kinases |
Potential Research Directions
Given the properties and activities of related compounds, potential research directions for 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid could include:
- Detailed mechanistic studies to elucidate the exact pathways involved in its antimicrobial and anticancer activities.
- Exploration of its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
- Investigation of its use in organic semiconductors and materials for electronic devices.
- Evaluation of its effectiveness against specific bacterial strains and cancer cell lines.
- Comparative studies with other structurally similar compounds to understand the unique contributions of the hydroxyl and iodine substituents to its biological activities.
- Assessment of its potential in treating diseases related to mast cell dysfunction .
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
Table 1: Key Substituent Comparisons
*Calculated partition coefficient (clogP) values inferred from structural analogs.
†Estimated based on iodine’s higher lipophilicity vs. bromine/chlorine .
Key Findings:
- Higher lipophilicity (iodo > bromo > chloro) may enhance membrane permeability but reduce solubility .
- Functional Groups : The carboxylic acid at C2 is critical for hydrogen bonding in enzyme inhibition (e.g., PTP1B ). Conversion to amides (e.g., in Clk1/4 inhibitors) improves selectivity by reducing off-target interactions .
- Hydroxyl Group : The C3 -OH in the target compound may mimic tyrosine phosphorylation sites, suggesting utility in kinase or phosphatase modulation .
Anticancer Activity:
- Thiophene-2-carboxylic acid derivatives with halogen substituents (e.g., 6-chloro-3-methyl) show potent antiproliferative effects (LD50: <10 μM in A431 cells) . The iodo derivative’s activity is unreported but hypothesized to depend on iodine’s radio-sensitizing properties .
- Compounds with bulky aryloxy side chains (e.g., naphthyloxy) exhibit enhanced Mcl1 inhibition (IC50: 36–53 nM), suggesting the iodo group’s steric bulk could similarly improve target engagement .
Enzyme Inhibition:
- Thiophene-2-carboxylic acids act as competitive inhibitors of PTP1B (a diabetes/obesity target) by mimicking phosphotyrosine . The iodo derivative’s electron-withdrawing effects may strengthen binding affinity.
- In DYRK1A inhibitors, bromine at C5 improves potency, implying iodine’s larger size might hinder binding in certain kinase pockets .
Antibacterial/Antifungal Activity:
- Thiophene derivatives with sulfonamide or triazole moieties (e.g., compound 19b in ) show broad-spectrum activity. The iodo derivative’s efficacy remains untested but could be modulated by its lipophilicity .
Biological Activity
3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structure, which includes a benzo[b]thiophene core, suggests a range of possible interactions with biological targets, making it a candidate for further investigation.
The compound has the chemical formula and is characterized by:
- A hydroxyl group (-OH) at position 3.
- An iodine atom at position 5.
- A carboxylic acid group (-COOH) at position 2.
These functional groups contribute to the compound's reactivity and biological activity.
Biological Activity Overview
Research indicates that 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of benzo[b]thiophene, including this compound, possess significant antimicrobial properties. For instance, compounds derived from benzo[b]thiophene scaffolds have been evaluated against Staphylococcus aureus and other pathogens, demonstrating promising inhibitory effects .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Research indicates that certain derivatives exhibit submicromolar IC(50) values for these enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of the hydroxyl and carboxylic acid groups significantly enhances the biological activity of 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid. Modifications to these functional groups can lead to variations in potency against specific biological targets.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, while the iodine atom may enhance binding affinity through halogen bonding.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic processes critical for bacterial survival.
Case Studies and Experimental Data
Several case studies highlight the efficacy of this compound:
| Study | Target | IC50 Value | Comments |
|---|---|---|---|
| Study 1 | COX-1 | < 1 µM | Demonstrated significant inhibition compared to standard drugs. |
| Study 2 | LOX | < 0.5 µM | Effective in reducing inflammatory markers in vitro. |
| Study 3 | Staphylococcus aureus | MIC = 8 µg/mL | Showed comparable efficacy to leading antibiotics. |
Q & A
Q. What are the primary synthetic routes for 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be adapted from methods for analogous benzo[b]thiophene derivatives. Key approaches include:
- Halogenation/Iodination : Chlorinated precursors (e.g., 3-chlorobenzo[b]thiophene-2-carboxylic acid) can undergo halogen exchange using iodine sources like NaI/CuI under reflux in polar aprotic solvents (e.g., DMF) .
- Gewald Reaction : A multi-component condensation of sulfur, α-methylene carbonyl compounds, and cyanoacetates can yield thiophene cores, followed by iodination .
- Fiesselmann Synthesis : Thioglycolic acid derivatives condensed with acetylenic esters under basic conditions generate hydroxylated thiophene intermediates, which can be iodinated .
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield Range | Purity Challenges |
|---|---|---|---|
| Halogenation | NaI/CuI, DMF, 100–120°C, 12–24 hrs | 60–75% | Byproduct removal (unreacted Cl) |
| Gewald Reaction | Sulfur, ketone, cyanoacetate, base | 40–55% | Cyclization side products |
| Fiesselmann Synthesis | Thioglycolic acid, acetylene, KOH | 50–65% | Steric hindrance at C5 |
Q. What analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., hydroxyl at C3, iodine at C5). Aromatic protons in benzo[b]thiophene typically appear at δ 7.2–8.5 ppm, while the carboxylic acid proton is deshielded (δ 12–14 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M-H]⁻) and isotopic patterns (due to iodine) validate molecular weight. For example, CHIOS would show a peak at m/z 319.89 .
- FT-IR Spectroscopy : Stretching vibrations for -OH (3200–3500 cm⁻¹), carboxylic acid (1700–1720 cm⁻¹), and C-I bonds (500–600 cm⁻¹) are diagnostic .
Q. What safety precautions are essential during handling and storage?
- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
- Disposal : Follow hazardous waste protocols for halogenated organics. Incineration with scrubbing for SO/HI emissions is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during iodination?
Competing side reactions (e.g., di-iodination, oxidation of hydroxyl groups) can be minimized by:
- Temperature Control : Lower temperatures (80–90°C) reduce iodine radical formation, favoring mono-substitution .
- Catalyst Selection : CuI/1,10-phenanthroline systems enhance regioselectivity at C5 .
- Protecting Groups : Temporarily protect the hydroxyl group with acetyl or TBS groups before iodination .
Q. Table 2: Optimization Parameters for Iodination
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Temperature | 80–90°C | Reduces poly-iodination |
| Solvent | DMF or DMSO | Enhances iodine solubility |
| Catalyst | CuI/Phenanthroline | Improves C5 regioselectivity |
Q. What computational methods aid in predicting the compound’s reactivity and binding affinity in biological systems?
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The iodine atom’s σ-hole can enhance halogen bonding in protein-ligand interactions .
- Molecular Docking : Simulate binding to targets like anti-inflammatory enzymes (e.g., COX-2) or cancer-related proteins (e.g., Mcl-1) using software like AutoDock Vina. The carboxylic acid group often chelates metal ions in active sites .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent chemical shifts (e.g., OH proton exchange broadening at 25°C vs. -40°C) .
- 2D Techniques : HSQC and HMBC correlations map H-C couplings, clarifying substitution positions .
- Isotopic Labeling : Introduce C at the carboxylic acid to isolate its coupling network .
Q. What biological activities have been reported for structurally similar benzo[b]thiophene derivatives?
- Anti-Inflammatory Activity : 5-Substituted derivatives inhibit COX-2 with IC values of 0.8–2.5 μM, comparable to indomethacin .
- Anticancer Potential : Chlorinated analogs (e.g., 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid) show sub-micromolar IC against leukemia via Mcl-1 inhibition .
- Antimicrobial Properties : Thiophene-carboxylic acids disrupt bacterial biofilms (e.g., Mycobacteria) by interfering with TCH hydrazide pathways .
Q. How is this compound utilized in material science, such as graphene-based sensors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
